![molecular formula C20H22N4O4S2 B3205218 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-98-2](/img/structure/B3205218.png)
3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
Overview
Description
3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with a 2,5-dimethoxyphenyl group and a thiophene-2-sulfonyl piperazine moiety
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazine core, followed by the introduction of the 2,5-dimethoxyphenyl group and the thiophene-2-sulfonyl piperazine moiety. Common reagents and conditions used in these reactions include:
Pyridazine Core Formation: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions:
Sulfonylation: The thiophene-2-sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.
Piperazine Coupling: The final step involves coupling the piperazine moiety to the pyridazine core, which can be achieved using nucleophilic substitution reactions.
Chemical Reactions Analysis
3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The sulfonyl and methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)pyridazine: Lacks the thiophene-2-sulfonyl piperazine moiety, resulting in different chemical and biological properties.
6-[4-(Thiophene-2-sulfonyl)piperazin-1-yl]pyridazine: Lacks the 2,5-dimethoxyphenyl group, leading to variations in its reactivity and applications.
2,5-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitution patterns but different core structures, affecting their overall behavior and uses.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-15-5-7-18(28-2)16(14-15)17-6-8-19(22-21-17)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUZLJJVKFLPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


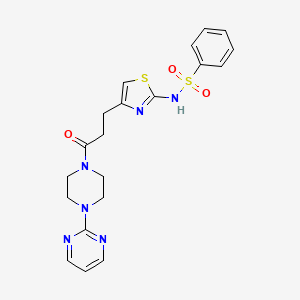
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine](/img/structure/B3205141.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B3205149.png)
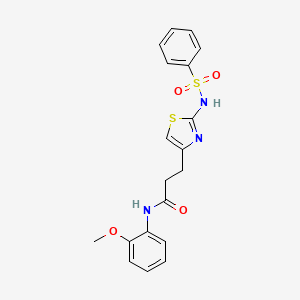

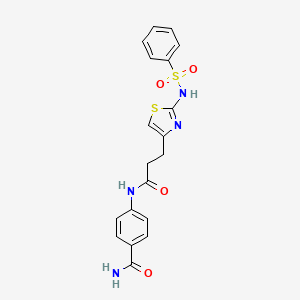
![1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3205178.png)
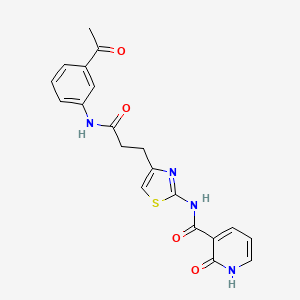
![3-Cyclopropyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205196.png)
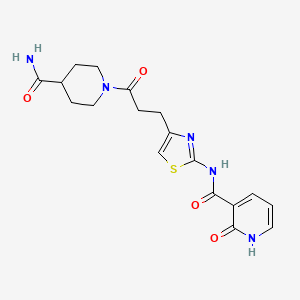
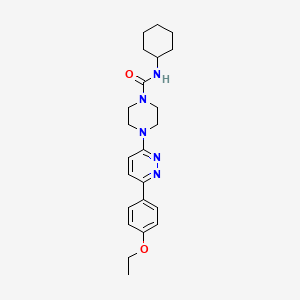

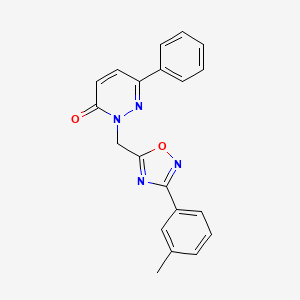
![N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3205253.png)
